[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol
Description
[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol is a chiral tetrahydrofuran derivative featuring a 2-nitrophenyl substituent at the 4R position of the oxolane (tetrahydrofuran) ring and a hydroxymethyl group at the 2R position.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
[(2R,4R)-4-(2-nitrophenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H13NO4/c13-6-9-5-8(7-16-9)10-3-1-2-4-11(10)12(14)15/h1-4,8-9,13H,5-7H2/t8-,9+/m0/s1 |
InChI Key |
BIBCJADOERSLBC-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CO)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1C(COC1CO)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2-Nitrobenzaldehyde : Provides the nitrophenyl moiety.
- (R)-Glycidol : Serves as the chiral epoxide precursor for the oxolane ring formation.
Synthetic Route Overview
The general synthetic strategy involves:
- Nucleophilic ring-opening of (R)-glycidol by 2-nitrobenzaldehyde or its derivatives under basic conditions.
- Cyclization to form the oxolane (tetrahydrofuran) ring with stereochemical control to yield the (2R,4R) configuration.
- Hydroxymethyl group retention at the 2-position of the oxolane ring.
Reaction Conditions
- Base Catalysts : Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used to facilitate ring closure and nucleophilic attack.
- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve reactants and promote reaction efficiency.
- Temperature Control : Reactions are typically conducted at moderate temperatures (25–80°C) to optimize yield and minimize side reactions.
- Time : Reaction times vary from several hours to overnight depending on scale and conditions.
Industrial Scale Considerations
- Continuous Flow Reactors : For large-scale synthesis, continuous flow technology is employed to maintain consistent reaction conditions, improve safety, and enhance product yield and purity.
- Purification : Crystallization or chromatographic techniques are used to isolate the pure diastereomer.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Nucleophilic ring-opening | Nucleophilic substitution | 2-Nitrobenzaldehyde + (R)-glycidol, base (NaOH/K2CO3), solvent (DMF/THF), 25–80°C | Formation of intermediate with oxolane ring and nitrophenyl substituent |
| 2. Cyclization | Intramolecular ring closure | Continued base catalysis, controlled temperature | Formation of (2R,4R)-configured oxolane ring |
| 3. Purification | Crystallization/Chromatography | Solvent systems tailored to polarity | Isolation of pure [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol |
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm stereochemistry and purity.
- High-Performance Liquid Chromatography (HPLC) : For reaction monitoring and purity assessment.
- Mass Spectrometry (MS) : To verify molecular weight and structure.
- Infrared (IR) Spectroscopy : To identify functional groups such as hydroxyl and nitro substituents.
- The stereochemical outcome is influenced by the choice of base and solvent, with potassium carbonate in DMF providing optimal yields of the (2R,4R) diastereomer.
- Reaction temperature above 80°C can lead to side reactions and racemization.
- Continuous flow synthesis improves reproducibility and scalability while reducing reaction times.
- Modifications of the nitrophenyl group position or substitution pattern affect electronic properties and solubility, which can be exploited for tailored applications.
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Starting materials | 2-Nitrobenzaldehyde, (R)-glycidol | Commercially available |
| Base catalyst | K2CO3 or NaOH | K2CO3 preferred for selectivity |
| Solvent | DMF or THF | DMF improves solubility and yields |
| Temperature | 25–80°C | Avoid >80°C to prevent racemization |
| Reaction time | 6–24 hours | Depends on scale and conditions |
| Purification | Crystallization or column chromatography | Ensures diastereomeric purity |
| Scale-up | Continuous flow reactors | Enhances consistency and safety |
The preparation of [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol is efficiently achieved through the nucleophilic ring-opening of (R)-glycidol by 2-nitrobenzaldehyde under basic conditions, followed by cyclization to form the oxolane ring with controlled stereochemistry. Optimization of reaction conditions such as base type, solvent, temperature, and reaction time is crucial for high yield and purity. Industrial-scale synthesis benefits from continuous flow methodologies. Analytical techniques including NMR and HPLC are indispensable for monitoring and confirming product quality.
Chemical Reactions Analysis
[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.
Scientific Research Applications
[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
Substituted Phenyl Oxolan Derivatives
Compounds sharing the oxolan-2-yl methanol core but differing in aryl substituents are critical for comparative analysis (Table 1).
Table 1: Comparison of [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol with Substituted Phenyl Analogs
Key Observations :
- Electronic Effects: The nitro group’s position (ortho vs. para) significantly alters electronic distribution.
- Polarity: Nitro-substituted derivatives (C₁₁H₁₃NO₄) are more polar than methyl- or fluorine-substituted analogs, impacting solubility and chromatographic behavior.
Nucleoside Analogs with Oxolan Moieties
Compounds like Gemcitabine Hydrochloride () and 4-Amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one () share the oxolan ring but feature additional functional groups (e.g., fluorinated hydroxyl groups, nucleobases). These modifications confer distinct pharmacological properties:
- Gemcitabine Hydrochloride : A nucleoside analog with antitumor activity due to DNA synthesis inhibition. Its 2R,4R-difluoro substitution and hydroxyl groups enhance water solubility (C₉H₁₁F₂N₃O₄, MW 263.2 g/mol) .
- Comparison : The target compound lacks nucleobase and phosphate groups, limiting direct pharmacological overlap but highlighting the oxolan ring’s versatility in drug design.
Heterocyclic Variants: Dioxane vs. Oxolane
(2R)-1,4-Dioxan-2-ylmethanol () replaces the oxolane ring with a 1,4-dioxane structure. Key differences:
- Ring Oxygen Atoms : Dioxane has two oxygen atoms, increasing polarity and conformational flexibility compared to oxolane.
- Physicochemical Properties : The dioxane derivative (C₅H₁₀O₃, MW 118.13) has a higher oxygen content, enhancing hydrophilicity relative to the target compound .
Physicochemical Properties and Solubility
- [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol: Predicted to exhibit moderate solubility in polar organic solvents (e.g., methanol) due to the nitro group’s polarity, though lower than hydroxyl-rich analogs like Gemcitabine .
- Neomycin Sulfate (): A highly polar aminoglycoside antibiotic with multiple hydroxyl and amino groups (C₂₃H₄₆N₆O₁₃S, MW 712.73).
Biological Activity
[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol is a chiral compound characterized by its oxolane (tetrahydrofuran) ring structure, a 2-nitrophenyl substituent at the 4-position, and a hydroxymethyl group at the 2-position. Its molecular formula is C11H13NO4 with a molecular weight of 223.23 g/mol. The compound's unique structural features suggest potential biological activities, although specific data remains limited.
Structural Characteristics
The compound contains several functional groups that may influence its biological activity:
- Oxolane Ring : A cyclic ether that can participate in various chemical reactions.
- Nitrophenyl Group : Known for its potential to interact with biological targets through electrophilic mechanisms.
- Hydroxymethyl Group : A functional group that can serve as a site for further chemical modifications.
Potential Biological Activities
While direct studies on [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol are scarce, related compounds have demonstrated various biological activities, including:
- Antiviral Activity : Compounds with similar nitrophenyl substitutions have shown potential in inhibiting viral replication.
- Enzyme Inhibition : The presence of the nitrophenyl group may allow for interactions with enzymes, potentially leading to inhibition or modulation of enzyme activity.
Comparative Analysis of Similar Compounds
A review of structurally similar compounds reveals insights into potential biological activities. The following table summarizes findings from various studies:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-Nitrophenylacetic Acid | Anti-inflammatory | |
| 4-Nitrophenol | Antimicrobial | |
| 2-Nitrobenzaldehyde | Cytotoxic to cancer cells |
Case Studies and Research Findings
- Antiviral Properties : A study indicated that compounds featuring nitrophenyl groups exhibit antiviral properties by interfering with viral entry or replication mechanisms. Further exploration into [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol could elucidate similar effects.
- Enzyme Interaction Studies : Research has shown that nitro-substituted compounds can act as reversible inhibitors of certain enzymes. For instance, a study on related oxolane derivatives demonstrated significant inhibition of specific metabolic enzymes, suggesting that [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol may have comparable interactions .
- Synthesis and Modifications : The synthesis pathways for [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol have been explored in various chemical studies. These pathways often involve the modification of existing compounds to enhance biological activity or selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
